4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride
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Overview
Description
4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride is a chemical compound with the molecular formula C16H16Cl2N4 It is known for its unique structure, which includes two benzonitrile groups connected by a 1,2-diaminoethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride typically involves the reaction of 4-cyanobenzaldehyde with (1R,2R)-1,2-diaminoethane. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The crude product is then purified using techniques such as silica-gel column chromatography to obtain the final compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The purification process is also scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the nitrile groups or other functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with modified functional groups.
Scientific Research Applications
4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride include:
- 4,4’-((1R,2R)-1,2-Diaminocyclohexane-1,2-diyl)dibenzonitrile
- 4,4’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)dibenzonitrile
Uniqueness
What sets 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride apart from similar compounds is its specific structure and the presence of the 1,2-diaminoethane bridge. This unique feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16Cl2N4 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
4-[1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile;dihydrochloride |
InChI |
InChI=1S/C16H14N4.2ClH/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14;;/h1-8,15-16H,19-20H2;2*1H |
InChI Key |
MPAGWLKLBQQMPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)N)N.Cl.Cl |
Origin of Product |
United States |
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